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Compound of Interest

Compound Name: 7-Bromoimidazo[1,5-a]pyridine

Cat. No.: B592049

7-Bromoimidazo[1,5-a]pyridine: A Technical
Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the commercial availability, chemical properties, and biological
significance of 7-Bromoimidazo[1,5-a]pyridine and its derivatives. This guide includes a
summary of commercial suppliers, key chemical data, and insights into its application in
targeting critical signaling pathways in drug discovery.

Commercial Availability and Supplier Information

7-Bromoimidazo[1,5-a]pyridine (CAS No. 865156-48-5) is a heterocyclic building block
available from various chemical suppliers.[1] The availability, purity, and offered quantities can
vary. Below is a summary of key suppliers and their product specifications.
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Note: The user should verify the isomeric form of the compound with the supplier, as both

imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine isomers are commercially available and

share the same molecular formula and weight.

Key Chemical and Physical Properties
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Property Value

Molecular Formula C7HsBrN2

Molecular Weight ~197.03 g/mol

Appearance Typically a solid

SMILES Code BrC1=CC2=CN=CN2C=C1[1]

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various organic
chemistry methodologies. A common approach involves the cyclocondensation of 2-
(aminomethyl)pyridines with suitable reagents.

General Synthesis of Imidazo[1,5-a]pyridines

A representative synthetic protocol for a related imidazo[1,5-a]pyridine derivative is the
cyclocondensation of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine.[2] While not
specific for the 7-bromo derivative, this illustrates a general synthetic strategy.

Materials:

(3-chloro-5-(trifluoromethyl)pyridin-2-yl) methanamine

Appropriate cyclizing agent (e.g., carbon disulfide for a thione derivative)

Solvent (e.g., ethanol)

Base (e.g., potassium hydroxide)

Procedure:

 Dissolve the starting amine in the chosen solvent.

e Add the base and the cyclizing agent to the reaction mixture.

» Heat the mixture under reflux for a specified period.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.bldpharm.com/products/865156-48-5.html
https://www.researchgate.net/publication/286654674_Synthesis_of_novel_imidazo15-apyridine_derivates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Monitor the reaction progress using an appropriate technique (e.g., Thin Layer
Chromatography).

e Upon completion, cool the reaction mixture and perform a suitable work-up, which may
include acidification, extraction, and purification by chromatography or recrystallization.[2]

Role in Drug Discovery and Signaling Pathways

Imidazo[1,5-a]pyridine and its derivatives are recognized as privileged scaffolds in medicinal
chemistry due to their ability to interact with various biological targets. They have been
investigated as inhibitors of several key protein kinases involved in cancer and other diseases.

Inhibition of PISBK/Akt/mTOR Pathway

Derivatives of the isomeric imidazo[1,2-a]pyridine have been shown to inhibit the
PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] Inhibition of
this pathway can lead to cell cycle arrest and apoptosis.
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.

Modulation of STAT3/NF-kB Signaling

Novel imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by
modulating the STAT3/NF-kB signaling pathway.[4] This pathway is crucial in inflammation and
cancer.
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Caption: Modulation of the STAT3/NF-kB signaling pathway.

Inhibition of c-Met Kinase

Certain imidazo[1,2-a]pyridine derivatives have been designed as potent and selective
inhibitors of the c-Met receptor tyrosine kinase.[5] Dysregulation of the HGF/c-Met pathway is
implicated in tumor growth and metastasis.
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Caption: Inhibition of the c-Met signaling pathway.

Experimental Workflow for Kinase Inhibitor
Screening

The evaluation of 7-Bromoimidazo[1,5-a]Jpyridine derivatives as kinase inhibitors typically

follows a standardized workflow.
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Caption: A typical experimental workflow for screening kinase inhibitors.
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This technical guide provides a foundational understanding of 7-Bromoimidazo[1,5-a]pyridine
for its application in research and drug development. Researchers are encouraged to consult
the original publications for detailed experimental conditions and further insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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